

Application Notes and Protocols: Immunohistochemical Analysis Using Ici 216140 as a Blocking Peptide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ici 216140 is a potent and specific antagonist of the bombesin/gastrin-releasing peptide (GRP) receptor.[1][2] GRP and its receptors are implicated in various physiological and pathological processes, including cell proliferation, gastrointestinal functions, and tumorigenesis. Immunohistochemistry (IHC) is a valuable technique for investigating the tissue distribution and cellular localization of GRP receptors. To ensure the specificity of GRP receptor antibodies used in IHC, a blocking peptide competition assay is a critical control. Ici 216140, due to its high affinity for the GRP receptor, can be effectively utilized as a blocking agent to validate the specificity of antibody staining.

This document provides detailed protocols and application notes for using **Ici 216140** in conjunction with immunohistochemistry to study GRP receptor expression.

Principle of Application

The underlying principle of using **Ici 216140** as a blocking peptide is competitive inhibition. The primary antibody used for IHC is designed to bind specifically to the GRP receptor. By preincubating the primary antibody with an excess of **Ici 216140**, the binding sites of the antibody become saturated with the antagonist. When this antibody-peptide complex is applied to the



tissue section, the antibody is no longer able to bind to the GRP receptors present in the tissue. A significant reduction or complete absence of staining in the presence of **Ici 216140**, compared to the staining with the primary antibody alone, confirms the specificity of the antibody for the GRP receptor.

Data Presentation

As no specific quantitative data for the use of **Ici 216140** in immunohistochemistry was found in the provided search results, a template table for recording experimental results is provided below. Researchers should populate this table with their own experimental data.

Experimental Condition	Primary Antibody Concentration	Ici 216140 Concentration	Observed Staining Intensity (e.g., 0 to 3+)	Conclusion
Primary Antibody Only	e.g., 1:100	0 μΜ	3+	Positive Staining
Blocking Peptide Control	e.g., 1:100	e.g., 10 μM	0	Specific Staining
Negative Control (No Primary Antibody)	None	0 μΜ	0	No Non-specific Binding of Secondary Antibody

Experimental Protocols

Protocol 1: Immunohistochemistry for GRP Receptor on Paraffin-Embedded Tissues with Ici 216140 Blocking

This protocol provides a step-by-step guide for performing IHC on formalin-fixed, paraffinembedded (FFPE) tissue sections.

Materials:

FFPE tissue sections on coated slides



- Deparaffinization and rehydration solutions (Xylene, graded ethanols)
- Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- Wash buffer (e.g., Phosphate Buffered Saline with 0.1% Tween-20, PBS-T)
- Blocking solution (e.g., 5% Normal Goat Serum in PBS-T)
- Primary antibody against GRP receptor
- Ici 216140
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB substrate-chromogen system
- Counterstain (e.g., Hematoxylin)
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Rehydrate the sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (3 minutes), and 80% ethanol (3 minutes).
 - Rinse gently with running tap water for 30 seconds.
- Antigen Retrieval:
 - Immerse slides in antigen retrieval buffer and heat at 95-100°C for 10-20 minutes.[3]
 - Allow slides to cool to room temperature for 20 minutes.



- o Rinse with PBS-T.
- Blocking:
 - Incubate sections with blocking solution for 30-60 minutes at room temperature to block non-specific binding sites.
- Primary Antibody Incubation:
 - For Staining: Dilute the primary anti-GRP receptor antibody to its optimal concentration in blocking solution. Apply to the tissue sections and incubate overnight at 4°C in a humidified chamber.
 - For Blocking Control: Prepare a solution of the primary antibody with a 10-100 fold molar excess of Ici 216140 in blocking solution. Pre-incubate this mixture for 1-2 hours at room temperature before applying it to a separate tissue section. Incubate overnight at 4°C.
- Washing:
 - Wash slides three times with PBS-T for 5 minutes each.
- Secondary Antibody Incubation:
 - Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 30-60 minutes at room temperature.
- Washing:
 - Wash slides three times with PBS-T for 5 minutes each.
- Enzyme Conjugate Incubation:
 - Apply Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature, protected from light.[3]
- Washing:
 - Wash slides three times with PBS-T for 5 minutes each.



- · Signal Development:
 - Apply the DAB substrate-chromogen solution and incubate until the desired brown color develops. Monitor under a microscope.[4]
 - Stop the reaction by rinsing with distilled water.
- Counterstaining:
 - Immerse slides in Hematoxylin for 1-2 minutes.[3]
 - Rinse with running tap water.[3]
- Dehydration and Mounting:
 - Dehydrate the sections through graded ethanols and clear in xylene.
 - Coverslip with a permanent mounting medium.

Protocol 2: Immunohistochemistry for GRP Receptor on Frozen Tissues with Ici 216140 Blocking

This protocol is for use with fresh frozen tissue sections.

Materials:

- Fresh frozen tissue sections on coated slides
- Fixative (e.g., ice-cold acetone or 4% paraformaldehyde)
- Wash buffer (PBS)
- Blocking solution (e.g., 5% Normal Goat Serum in PBS)
- · Primary antibody against GRP receptor
- Ici 216140
- Fluorophore-conjugated secondary antibody



Mounting medium with DAPI

Pro	cedure:
• F	ixation:
0	Fix frozen sections with ice-cold acetone for 10 minutes or 4% paraformaldehyde for 15 minutes.
0	Air dry briefly.
• V	Vashing:
0	Rinse slides three times with PBS for 5 minutes each.
• B	locking:
0	Incubate sections with blocking solution for 30-60 minutes at room temperature.
• P	rimary Antibody Incubation:
0	For Staining: Dilute the primary anti-GRP receptor antibody in blocking solution and apply to the sections. Incubate for 1-2 hours at room temperature or overnight at 4°C.
0	For Blocking Control: Pre-incubate the primary antibody with a 10-100 fold molar excess of Ici 216140 in blocking solution for 1-2 hours at room temperature before applying to a separate section. Incubate for 1-2 hours at room temperature or overnight at 4°C.

Washing:

- Wash slides three times with PBS for 5 minutes each.
- Secondary Antibody Incubation:
 - Apply the fluorophore-conjugated secondary antibody, diluted in blocking solution, and incubate for 1 hour at room temperature in the dark.
- Washing:



- Wash slides three times with PBS for 5 minutes each in the dark.
- Mounting:
 - o Coverslip with mounting medium containing DAPI for nuclear counterstaining.
- Visualization:
 - Examine the slides using a fluorescence microscope.

Visualizations Signaling Pathway

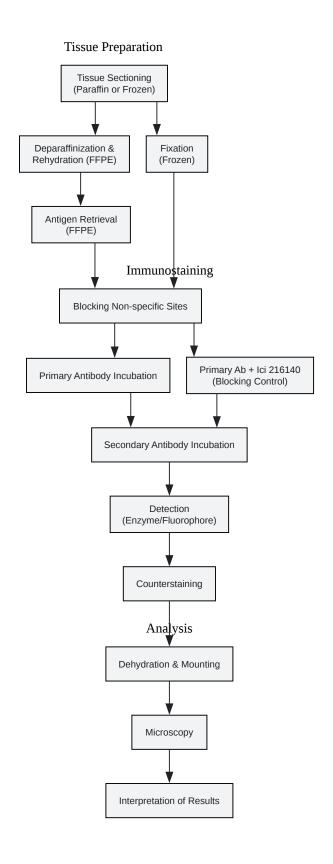


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Caption: Simplified GRP receptor signaling pathway and the inhibitory action of Ici 216140.

Experimental Workflow





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Caption: Workflow for Immunohistochemistry with an Ici 216140 blocking control.



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